DC-TEADin04: A Covalent Inhibitor Targeting TEAD Autopalmitoylation
DC-TEADin04: A Covalent Inhibitor Targeting TEAD Autopalmitoylation
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The TEA Domain (TEAD) family of transcription factors are critical downstream effectors of the Hippo signaling pathway, playing a pivotal role in cell proliferation, survival, and organ size regulation. Dysregulation of the Hippo-YAP/TAZ-TEAD axis is a key driver in the development and progression of various cancers, making TEAD proteins attractive targets for therapeutic intervention. The discovery of TEAD autopalmitoylation, a post-translational modification essential for its stability and interaction with the coactivator YAP, has unveiled a druggable pocket for small molecule inhibitors. This guide provides a comprehensive technical overview of DC-TEADin04, a vinylsulfonamide-based covalent inhibitor designed to target this autopalmitoylation site. We will delve into its mechanism of action, present available quantitative data, outline key experimental protocols for its characterization, and visualize the relevant biological pathways and experimental workflows.
Introduction to TEAD Biology and the Hippo Pathway
The Hippo signaling pathway is a highly conserved signaling cascade that controls organ size by regulating the balance between cell proliferation and apoptosis.[1][2][3] The core of the pathway consists of a kinase cascade that, when active, phosphorylates and promotes the cytoplasmic retention and degradation of the transcriptional co-activators Yes-associated protein (YAP) and its paralog, Transcriptional co-activator with PDZ-binding motif (TAZ).[1] In many cancers, the Hippo pathway is inactivated, leading to the dephosphorylation and nuclear translocation of YAP/TAZ.[4]
Once in the nucleus, YAP/TAZ bind to the TEAD family of transcription factors (TEAD1-4). TEADs themselves possess a DNA-binding domain but lack a transcriptional activation domain; they rely on their interaction with YAP/TAZ to recruit the transcriptional machinery and drive the expression of pro-proliferative and anti-apoptotic genes, such as CTGF and CYR61. This aberrant gene expression program promotes tumor growth, metastasis, and resistance to therapy.
A key feature of TEAD proteins is their autopalmitoylation at a conserved cysteine residue located within a central lipid-binding pocket. This lipid modification is crucial for the stability of TEAD proteins and for mediating the interaction with YAP. Consequently, targeting this palmitoylation site with small molecule inhibitors presents a promising strategy to disrupt TEAD function and counteract the oncogenic output of the Hippo pathway.
The Hippo-TEAD Signaling Pathway
The following diagram illustrates the canonical Hippo signaling pathway and the central role of TEAD transcription factors.
Caption: The Hippo Signaling Pathway and TEAD Inhibition by DC-TEADin04.
DC-TEADin04: A Covalent Inhibitor of TEAD
DC-TEADin04 is a vinylsulfonamide-based compound designed to act as a covalent inhibitor of TEAD autopalmitoylation. The vinylsulfonamide "warhead" is an electrophilic group that can form a covalent bond with the nucleophilic thiol group of the conserved cysteine residue within the TEAD lipid-binding pocket. By irreversibly occupying this site, DC-TEADin04 is proposed to allosterically inhibit TEAD function, preventing its interaction with YAP/TAZ and subsequent transcriptional activity.
Mechanism of Action
The proposed mechanism of action for DC-TEADin04 involves the following steps:
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Binding to the Lipid Pocket: DC-TEADin04 enters the central lipid-binding pocket of TEAD.
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Covalent Bond Formation: The vinylsulfonamide moiety undergoes a Michael addition reaction with the thiol group of the conserved cysteine residue (e.g., Cys359 in TEAD1).
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Inhibition of Autopalmitoylation: The covalent modification of the cysteine prevents the attachment of palmitic acid, thereby inhibiting autopalmitoylation.
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Disruption of TEAD-YAP Interaction: The conformational changes induced by the covalent adduct and the blockage of the palmitoylation site are thought to disrupt the TEAD-YAP protein-protein interface.
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Suppression of Gene Transcription: With the TEAD-YAP complex unable to form, the transcription of downstream target genes is suppressed, leading to anti-proliferative effects.
Quantitative Data
Publicly available data on DC-TEADin04 is limited. It is described as having weak inhibitory activity against TEAD4 palmitoylation. The primary source for related compounds is the work by Lu et al. (2019), which focused on the more potent analog, DC-TEADin02.
| Parameter | Target | Value | Assay Type | Reference |
| % Inhibition | TEAD4 Palmitoylation | 25.2% | Biochemical | MedChemExpress |
| Concentration | 800 nM | |||
| IC50 (for comparison) | TEAD Autopalmitoylation | 197 ± 19 nM | Biochemical | Lu W, et al. 2019 |
| Compound | DC-TEADin02 |
Note: The IC50 value for the related, more potent compound DC-TEADin02 is provided for context.
Experimental Protocols
Characterizing a covalent inhibitor like DC-TEADin04 involves a series of biochemical and cell-based assays to determine its potency, selectivity, target engagement, and cellular effects.
TEAD Autopalmitoylation Assay
This biochemical assay is fundamental to assess the direct inhibitory effect of compounds on TEAD's enzymatic activity.
Objective: To measure the extent of TEAD autopalmitoylation in the presence of an inhibitor.
Methodology:
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Protein Expression and Purification: Express and purify recombinant TEAD protein (e.g., the YAP-binding domain of TEAD4).
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Inhibitor Incubation: Pre-incubate the purified TEAD protein with varying concentrations of DC-TEADin04 (or a DMSO vehicle control) for a defined period (e.g., 1-2 hours) at 37°C to allow for covalent bond formation.
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Palmitoylation Reaction: Initiate the autopalmitoylation reaction by adding a palmitoyl-CoA analog, such as an alkyne-tagged palmitoyl-CoA.
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Click Chemistry: Stop the reaction and ligate a reporter molecule (e.g., biotin-azide or a fluorescent azide) to the alkyne-tagged palmitate on the TEAD protein via a copper-catalyzed click reaction.
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Detection and Quantification:
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Gel-based: Separate the reaction products by SDS-PAGE. The level of palmitoylation can be visualized by in-gel fluorescence scanning (if a fluorescent reporter was used) or by Western blot using streptavidin-HRP (if a biotin reporter was used).
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Quantification: Densitometry is used to quantify the band intensity, and the percent inhibition is calculated relative to the DMSO control. IC50 values are determined by fitting the dose-response data to a non-linear regression curve.
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Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement of a compound within intact cells. The principle is that a ligand-bound protein is thermodynamically stabilized and will denature and aggregate at a higher temperature than the unbound protein.
Objective: To confirm that DC-TEADin04 directly binds to TEAD proteins in a cellular context.
Methodology:
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Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with high YAP-TEAD activity) and treat the cells with DC-TEADin04 or a vehicle control (DMSO) for a specified time (e.g., 2-4 hours).
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Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3-5 minutes) using a thermocycler. Cool the samples on ice immediately.
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Cell Lysis: Lyse the cells using a gentle method (e.g., freeze-thaw cycles) to release the soluble proteins.
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Separation of Aggregates: Pellet the aggregated, denatured proteins by high-speed centrifugation.
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Analysis of Soluble Fraction: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble TEAD protein at each temperature point by Western blot using a TEAD-specific antibody.
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Data Analysis: Quantify the band intensities and normalize them to the lowest temperature point. Plot the percentage of soluble TEAD protein against temperature to generate melt curves. A rightward shift in the melt curve for the DC-TEADin04-treated samples compared to the control indicates target stabilization and therefore, direct binding.
Experimental and Logical Workflows
The characterization of a covalent TEAD inhibitor follows a logical progression from initial biochemical screening to cellular and in vivo validation.
Covalent Inhibitor Characterization Workflow
Caption: Workflow for the Characterization of a Covalent TEAD Inhibitor.
Conclusion
DC-TEADin04 represents a tool compound for the exploration of TEAD autopalmitoylation as a therapeutic target. As a vinylsulfonamide-based covalent inhibitor, it provides a framework for designing molecules that can irreversibly bind to the TEAD lipid pocket. While the available data indicates it is a relatively weak inhibitor, its mechanism of action is of significant interest. The further characterization of DC-TEADin04 and the development of more potent analogs using the outlined experimental approaches will be crucial in validating TEAD autopalmitoylation as a viable strategy for treating cancers driven by Hippo pathway dysregulation. This technical guide serves as a foundational resource for researchers aiming to investigate and develop covalent inhibitors targeting the YAP-TEAD axis.
References
- 1. researchgate.net [researchgate.net]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Document: Discovery and biological evaluation of vinylsulfonamide derivatives as highly potent, covalent TEAD autopalmitoylation inhibitors. (CHEMBL4... - ChEMBL [ebi.ac.uk]
